molecular formula C18H19N3O B4473578 N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

Cat. No.: B4473578
M. Wt: 293.4 g/mol
InChI Key: UMJINTINKJRJKR-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzimidazol-2-yl)propyl]-2-phenylacetamide is a benzimidazole-derived acetamide compound characterized by a propyl linker connecting the benzimidazole core to a phenylacetamide moiety.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-14(18-20-15-10-6-7-11-16(15)21-18)19-17(22)12-13-8-4-3-5-9-13/h3-11,14H,2,12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJINTINKJRJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Common synthetic routes include:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process typically includes:

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their physicochemical properties:

Compound Name Molecular Weight logP Key Substituents/Modifications Biological Activity/Application Reference
N-[1-(1H-Benzimidazol-2-yl)propyl]-2-phenylacetamide (Target Compound) Not provided ~4.5* Propyl linker, unsubstituted benzimidazole Potential receptor modulation -
N-(3-{1-[(2-Fluorophenyl)methyl]-1H-benzimidazol-2-yl}propyl)-2-phenylacetamide 401.48 4.5168 2-Fluorophenylmethyl on benzimidazole Not specified; enhanced lipophilicity
Lu AE51090 (N-{1-[3-(3-Oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide) ~449.5 Not provided Benzooxazine ring, piperidine linker Allosteric M1 muscarinic agonist
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 237.29 Not provided Hydroxy-tert-butyl group, methylbenzamide N,O-bidentate directing group for C–H functionalization
N-[3-(1-Ethylbenzimidazol-2-yl)propyl]acetamide (Compound 4 in ) ~275.3* Not provided Ethyl substitution on benzimidazole Fungicidal or synthetic intermediate

*Estimated based on molecular formula.

Key Observations:
  • Bioisosteric Replacements : Lu AE51090 replaces the benzimidazole with a benzooxazine ring, enhancing selectivity for the M1 receptor while maintaining the phenylacetamide motif. This modification likely improves metabolic stability and receptor binding .
  • Functional Group Diversity : The hydroxy-tert-butyl group in ’s compound introduces hydrogen-bonding capacity, making it suitable for metal-catalyzed reactions, whereas ethyl or methyl groups () prioritize simplicity and synthetic accessibility .

Structural Insights from Crystallography and Modeling

    Biological Activity

    N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is a compound that incorporates a benzimidazole structure, which is recognized for its diverse pharmacological properties. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C17H19N3O\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}

    This structure features a benzimidazole moiety, which contributes to its biological activity through interactions with multiple molecular targets.

    The biological activities of this compound can be categorized into several key areas:

    Antimicrobial Activity
    This compound exhibits significant antimicrobial properties by inhibiting the synthesis of bacterial cell walls and targeting specific enzymes involved in bacterial growth. Studies have demonstrated that it can effectively reduce the viability of various pathogens through mechanisms such as DNA gyrase inhibition and disruption of biofilm formation .

    Anticancer Activity
    this compound induces apoptosis in cancer cells by interacting with DNA and disrupting cell division processes. Research indicates that it may alter the expression of oncogenes and tumor suppressor genes, leading to inhibited tumor growth .

    Antiviral Activity
    The compound has shown potential in inhibiting viral replication by targeting viral enzymes. This activity is crucial in the development of therapeutics against viral infections .

    Table 1: Summary of Biological Activities

    Activity Type Mechanism References
    AntimicrobialInhibits bacterial cell wall synthesis,
    AnticancerInduces apoptosis, disrupts cell division ,
    AntiviralInhibits viral enzyme activity,

    Case Study 1: Antimicrobial Evaluation

    In a study evaluating the antimicrobial properties of various derivatives, this compound was tested against common pathogens. The minimum inhibitory concentration (MIC) was determined using standard protocols, revealing potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.22 to 0.25 μg/mL .

    Case Study 2: Anticancer Properties

    Research conducted on the anticancer effects of benzimidazole derivatives, including this compound, demonstrated significant reductions in tumor size in animal models. The compound was administered at varying doses (e.g., 5 mg/kg), showing a dose-dependent response in tumor inhibition .

    Table 2: Anticancer Efficacy Data

    Dose (mg/kg) Tumor Size Reduction (%) Study Reference
    545
    1060

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide
    Reactant of Route 2
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    N-[1-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

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